
2,3-Dichloro-4-cyclopropanecarbonylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dichloro-4-cyclopropanecarbonylphenol is a chemical compound with the molecular formula C₁₀H₈Cl₂O₂ and a molecular weight of 231.08 g/mol . This compound is characterized by the presence of two chlorine atoms, a cyclopropane ring, and a phenol group, making it a unique and versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 2,3-dichlorophenol with cyclopropanecarbonyl chloride under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and cyclopropanation processes, utilizing continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-4-cyclopropanecarbonylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove chlorine atoms or modify the cyclopropane ring.
Substitution: Halogen atoms can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) are commonly used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various substituted phenols, quinones, and reduced derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,3-Dichloro-4-cyclopropanecarbonylphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-4-cyclopropanecarbonylphenol involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
2,3-Dichlorophenol: A simpler analog with similar chlorination but lacking the cyclopropane ring.
4-Chlorophenol: Another related compound with a single chlorine atom and phenol group.
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): A compound with similar chlorination and oxidation properties.
Properties
Molecular Formula |
C10H8Cl2O2 |
|---|---|
Molecular Weight |
231.07 g/mol |
IUPAC Name |
cyclopropyl-(2,3-dichloro-4-hydroxyphenyl)methanone |
InChI |
InChI=1S/C10H8Cl2O2/c11-8-6(10(14)5-1-2-5)3-4-7(13)9(8)12/h3-5,13H,1-2H2 |
InChI Key |
GCLLYEHCTSTYPX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)C2=C(C(=C(C=C2)O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


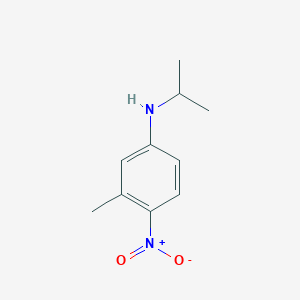
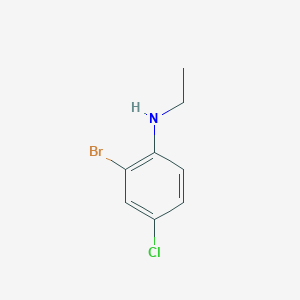
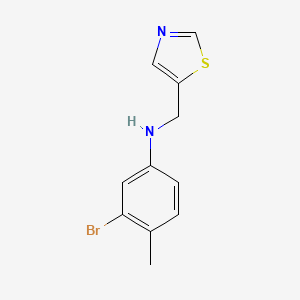
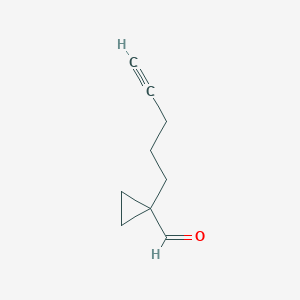


![3-[(2-Bromocyclopentyl)oxy]oxolane](/img/structure/B13274057.png)
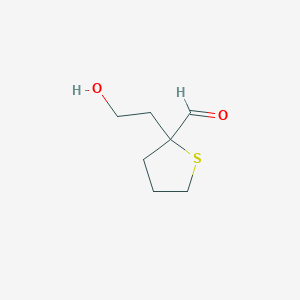
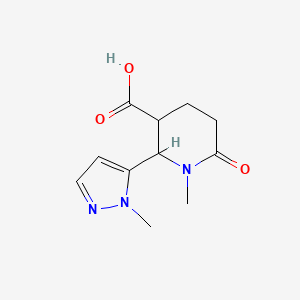
![4-{[(4-Chlorophenyl)methyl]amino}pentan-1-ol](/img/structure/B13274063.png)
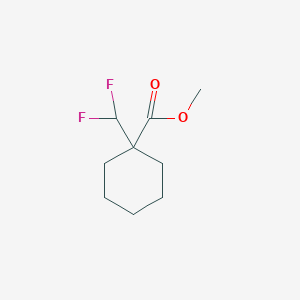
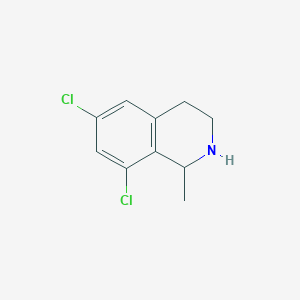
![5-Fluoro-2-{1-[(1-hydroxypropan-2-yl)amino]ethyl}phenol](/img/structure/B13274089.png)
![Methyl 3-{[(2-aminoethyl)sulfanyl]methyl}benzoate](/img/structure/B13274097.png)
